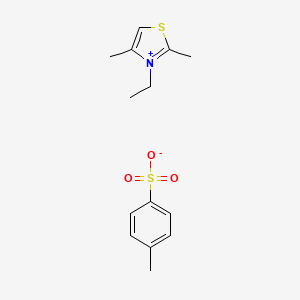

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate

Beschreibung

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate (CAS 15086-20-1) is a thiazolium-based ionic compound featuring a toluene-p-sulphonate counterion. Its structure comprises a substituted thiazolium ring system with ethyl and methyl groups at the 3-, 2-, and 4-positions, respectively. The toluene-p-sulphonate group (p-toluenesulfonate) acts as a stabilizing anion, commonly employed to enhance solubility and crystallinity in ionic compounds.

Eigenschaften

CAS-Nummer |

50498-74-3 |

|---|---|

Molekularformel |

C14H19NO3S2 |

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

3-ethyl-2,4-dimethyl-1,3-thiazol-3-ium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H12NS.C7H8O3S/c1-4-8-6(2)5-9-7(8)3;1-6-2-4-7(5-3-6)11(8,9)10/h5H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI-Schlüssel |

RFPVJYBAAODNDM-UHFFFAOYSA-M |

Kanonische SMILES |

CC[N+]1=C(SC=C1C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 3-ethyl-2,4-dimethylthiazolium toluene-p-sulphonate typically involves two key steps:

Alkylation of 2,4-dimethylthiazole : The starting heterocyclic compound, 2,4-dimethylthiazole, is alkylated at the nitrogen or carbon atom at position 3 using an ethylating agent. This step forms the thiazolium cation core with the desired substitutions.

Formation of the salt with toluene-p-sulphonic acid : The resulting 3-ethyl-2,4-dimethylthiazolium intermediate is then reacted with toluene-p-sulphonic acid (p-toluenesulfonic acid) or its derivatives to yield the corresponding toluene-p-sulphonate salt.

This synthetic route is consistent with the general methodology for preparing thiazolium salts, where the heterocyclic base is quaternized by alkylation and paired with a suitable counterion for stability and crystallinity.

Detailed Reaction Conditions

- Starting Material : 2,4-dimethylthiazole, commercially available or synthesized by known methods.

- Alkylating Agent : Ethyl halides (e.g., ethyl bromide or ethyl iodide) or ethyl sulfate derivatives are commonly used to introduce the ethyl group at position 3.

- Solvent : Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (DCM) are typically employed to facilitate alkylation.

- Temperature : The alkylation is generally carried out at moderate temperatures (room temperature to 60°C) to control reaction rate and avoid side reactions.

- Reaction Time : Several hours (4–24 hours) depending on reagent reactivity and scale.

- Salt Formation : After alkylation, the reaction mixture is treated with toluene-p-sulphonic acid under stirring, often at room temperature, to precipitate or crystallize the salt.

- Purification : The product is purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity (>99%).

Example Synthetic Scheme

$$

\text{2,4-dimethylthiazole} + \text{ethyl bromide} \xrightarrow[\text{solvent}]{\text{base or neutral conditions}} \text{3-ethyl-2,4-dimethylthiazolium bromide}

$$

$$

\text{3-ethyl-2,4-dimethylthiazolium bromide} + \text{p-toluenesulfonic acid} \rightarrow \text{3-ethyl-2,4-dimethylthiazolium toluene-p-sulphonate} + \text{HBr}

$$

Analytical Data and Quality Control

| Analysis Type | Typical Result / Methodology |

|---|---|

| Purity | ≥ 99% by HPLC or NMR analysis |

| Melting Point | Determined by DSC (Differential Scanning Calorimetry) or melting point apparatus |

| Structural Confirmation | Confirmed by NMR (1H, 13C), IR spectroscopy, and Mass Spectrometry |

| Molecular Weight | Confirmed by Mass Spectrometry (MS) |

| Elemental Analysis | Consistent with molecular formula C14H19NO3S2 |

| Solubility | Soluble in polar solvents such as methanol, ethanol, and DMSO |

Research Discoveries and Applications

- Thiazolium salts, including 3-ethyl-2,4-dimethylthiazolium toluene-p-sulphonate, are known for their catalytic roles in organic synthesis, such as in the Stetter reaction and other carbon-carbon bond-forming reactions.

- The compound’s structural features (ethyl and methyl substitutions) influence its reactivity and stability, making it a useful intermediate or catalyst precursor in synthetic organic chemistry.

- Research on similar thiazolium salts indicates potential biological activity, including enzyme interaction and possible pharmaceutical applications, although specific studies on this exact compound remain limited.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Alkylation | 2,4-dimethylthiazole + ethyl bromide | Formation of 3-ethyl-2,4-dimethylthiazolium bromide | Polar aprotic solvent, moderate temp |

| Salt Exchange | 3-ethyl-2,4-dimethylthiazolium bromide + p-toluenesulfonic acid | Formation of toluene-p-sulphonate salt | Room temperature, crystallization step |

| Purification | Recrystallization or chromatography | High purity final product (≥ 99%) | Quality control by NMR, HPLC, MS |

Analyse Chemischer Reaktionen

2.1. Thiazolium Cation Reactivity

Thiazolium salts are versatile catalysts in organic synthesis, particularly in organocatalytic reactions . While direct reaction data for this specific compound is limited, analogous thiazolium derivatives participate in:

-

Stetter-type reactions : Catalytic addition of carbonyl compounds to alkynes under basic conditions .

-

Nucleophilic attack : Potential susceptibility to nucleophilic substitution or elimination, though the structure lacks a leaving group directly attached to the thiazolium ring .

2.2. p-Toluenesulfonate Anion Behavior

The p-toluenesulfonate (TsO⁻) anion is a strong acid (pKa ~0.5) and a poor nucleophile. Its reactivity includes:

-

Acid-catalyzed reactions : Can protonate substrates in acidic media, facilitating processes like ester hydrolysis or acetal formation .

-

Hydrolysis : Under aqueous acidic conditions, TsO⁻ may hydrolyze back to p-toluenesulfonic acid (TsOH) .

2.3. Combined Reactivity

In solution, the compound dissociates into its ions:

-

Thiazolium cation : May act as a catalyst in organic transformations (e.g., cross-coupling, alkylation).

-

TsO⁻ anion : Likely participates in acid-mediated processes or as a weak nucleophile in substitution reactions.

3.1. Thiazolium Derivatives in Catalysis

Research on related thiazolium salts highlights their role in palladium-catalyzed reactions , such as the synthesis of trisubstituted thiazoles via direct arylations . While not directly applicable, this underscores the catalytic potential of thiazolium frameworks.

3.3. Toxicological and Stability Considerations

-

Hydrolytic stability : The compound’s stability in aqueous media depends on pH. At high acidity, TsO⁻ may hydrolyze to TsOH and water .

-

Safety : Classified as a potential respiratory irritant and suspected mutagen .

Data Tables

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₃S₂ | |

| Molecular Weight | 313.4356 g/mol | |

| CAS Number | 50498-74-3 | |

| Toxicity Classification | Skin/eye irritant, mutagenic |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a thiazolium ring, which is a five-membered ring containing sulfur and nitrogen atoms. The presence of ethyl and dimethyl groups contributes to its reactivity and solubility characteristics.

Chemistry

- Organic Synthesis : 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate serves as a reagent in various organic synthesis reactions. It can undergo oxidation, reduction, and substitution reactions, making it versatile for creating new compounds.

- Catalysis : The compound has been employed as a catalyst in several chemical reactions due to its ability to stabilize transition states.

Biology

- Enzyme Mechanisms : Researchers utilize this compound to investigate enzyme mechanisms and protein interactions. Its thiazolium ring can act as an electrophile, facilitating various biochemical reactions.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in infection control.

Medicine

- Therapeutic Properties : Investigations into the compound's pharmacological properties have shown promise in antimicrobial and anticancer activities. It may act as a platelet-activating factor receptor antagonist, which could help mitigate inflammatory conditions.

- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce cytokine production in immune cells, indicating its potential for treating inflammatory diseases.

Industry

- Specialty Chemicals : The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Inflammatory Disease Models

In animal models of arthritis, administration of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate resulted in decreased joint swelling and pain behavior, supporting its anti-inflammatory potential.

Infection Models

Studies involving bacterial infections showed significant reductions in bacterial load when treated with this compound compared to controls, highlighting its antimicrobial efficacy.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate involves its interaction with specific molecular targets. The thiazolium ring can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, modulating their activity and function. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Reactivity :

- 2-Acylthio derivatives : React at both the C-2 position of the thiazolium ring and the acyl carbonyl group.

- 3-Ethyl-2,4-dimethylthiazolium : Likely exhibits reactivity centered on the thiazolium ring’s electrophilic C-2 position, but the absence of an acyl group minimizes side-chain reactivity.

Applications : 2-Acylthio derivatives are intermediates in synthesizing thiones or heterocyclic compounds, whereas thiazolium salts like the target compound may serve as ionic solvents or redox mediators .

2-(2-Thienyl)ethyl Toluene-p-Sulphonate

Structural Differences : This compound (a Clopidogrel bisulphate intermediate) contains a thienyl-ethyl group linked to the toluene-p-sulphonate moiety, contrasting with the thiazolium ring system in the target compound. The absence of a cationic heterocyclic core in this sulfonate ester reduces its ionic character .

Synthesis: Prepared via nucleophilic substitution between 1-thiophen-2-yl-ethanol and 4-methylbenzene sulfonyl chloride, whereas the target compound’s synthesis likely involves quaternization of a thiazole precursor with p-toluenesulfonic acid derivatives .

Applications : Primarily used in pharmaceutical synthesis (e.g., antiplatelet agents), whereas thiazolium salts may find use in materials science or catalysis.

Hexadecyltrimethylammonium Toluene-p-Sulphonate

Structural Differences : A quaternary ammonium salt with a long alkyl chain (C16) and a toluene-p-sulphonate counterion. Unlike the target compound’s heterocyclic cation, this features a tetraalkylammonium headgroup, typical of surfactants .

Properties and Uses :

- Hexadecyltrimethylammonium salt : Functions as a cationic surfactant or phase-transfer catalyst due to its amphiphilic structure.

- 3-Ethyl-2,4-dimethylthiazolium salt : Likely exhibits lower surface activity but may have advantages in electrochemical stability or coordination chemistry.

Safety : The ammonium derivative is classified under GHS hazard guidelines for laboratory chemicals, whereas the thiazolium salt’s safety profile remains unspecified in the evidence .

Tris(p-tolylsulphonyl)diethylene Triamine

Structural Differences : A triamine backbone with three p-toluenesulfonyl groups. Unlike the target compound, this is a neutral, multi-sulfonated molecule without a charged heterocycle .

Synthesis : Derived from diethylene triamine and p-toluene sulphonyl chloride, highlighting the versatility of sulfonate groups in modifying amine reactivity. The target compound’s synthesis, by contrast, centers on thiazolium ring formation and ion pairing .

Applications : Used as a precursor for macrocyclic ligands, whereas thiazolium salts may serve in niche catalytic roles.

N-[4-(p-Toluene Sulfonamido) Benzoyl] Derivatives

Structural Differences : These compounds (e.g., thioureas or thiocarbamates) incorporate sulfonamide-linked benzoyl groups, differing markedly from the thiazolium core. Their sulfonate groups are integral to hydrogen-bonding networks rather than ionic interactions .

Reactivity : Undergo nucleophilic substitution or condensation at the benzoyl or thiourea groups, whereas the target compound’s reactivity is dominated by its cationic thiazolium ring.

Biologische Aktivität

3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a thiazolium ring, which is known for its role in biological systems. The presence of the ethyl and dimethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Research indicates that 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate exhibits biological activity through several mechanisms:

- PAF Receptor Antagonism : Similar to other thiazolium derivatives, it may act as a platelet-activating factor (PAF) receptor antagonist. PAF is involved in inflammatory responses, and antagonizing its receptor could mitigate conditions like asthma and arthritis .

- Inhibition of Lipoxygenase : The compound may inhibit the enzyme 5-lipoxygenase, which is critical in the synthesis of leukotrienes—mediators of inflammation .

Antimicrobial Activity

Studies have shown that thiazolium compounds exhibit antimicrobial properties. The specific activity of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate against various bacterial strains has been documented, indicating a potential role in treating infections.

Anti-inflammatory Effects

The compound's ability to inhibit PAF and lipoxygenase suggests it could be effective in reducing inflammation. In vitro studies have demonstrated reduced cytokine production in immune cells treated with this compound.

Case Studies

- Inflammatory Disease Models : In animal models of arthritis, administration of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate resulted in decreased joint swelling and pain behavior, supporting its anti-inflammatory potential.

- Infection Models : In studies involving bacterial infections, this compound showed significant reduction in bacterial load compared to controls, highlighting its antimicrobial efficacy.

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate, and what critical parameters must be controlled during synthesis?

The compound is typically synthesized via nucleophilic substitution or quaternization reactions. A common approach involves reacting 3-ethyl-2,4-dimethylthiazole with p-toluenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulphonate salt. Critical parameters include:

- pH control (maintained at 7–8 to avoid hydrolysis of the sulfonyl chloride) .

- Temperature optimization (reflux in solvents like tetrahydrofuran or xylene to ensure complete reaction) .

- Exclusion of moisture (anhydrous conditions prevent byproducts like p-toluenesulfonic acid) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate?

- NMR spectroscopy : H and C NMR confirm the thiazolium ring substitution pattern and sulphonate linkage .

- X-ray crystallography : Single-crystal diffraction resolves stereochemical details (e.g., recrystallization from ethanol/hexane mixtures yields suitable crystals) .

- Mass spectrometry : High-resolution MS validates molecular weight and purity .

Advanced Research Questions

Q. How does the solvent environment influence the reaction kinetics and mechanism of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate in nucleophilic substitution reactions?

Solvent effects are quantified using the Grunwald-Winstein equation , where the solvolysis rate depends on:

- Solvent nucleophilicity () : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack.

- Solvent ionizing power () : High- solvents (e.g., aqueous ethanol) stabilize carbocation intermediates. For toluene-p-sulphonate derivatives, experimental (0.83) and (0.63) values indicate a balanced dependence on both factors . Systematic solvent screening (e.g., 28 solvents at 50°C) is recommended to map kinetic profiles .

Q. What strategies can resolve contradictions in catalytic activity data when using 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate under varying experimental conditions?

- Kinetic isotope effects (KIE) : Differentiate between proton-transfer and electron-transfer mechanisms in catalytic cycles.

- Variable-temperature studies : Identify thermodynamic vs. kinetic control in product formation (e.g., Arrhenius plots).

- In situ spectroscopy (e.g., IR, UV-Vis): Monitor intermediate species to reconcile divergent pathways .

Q. How can computational modeling complement experimental data to predict the reactivity of 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate in complex reaction systems?

- DFT calculations : Model transition states for sulphonate group participation in SN1/SN2 mechanisms.

- Molecular dynamics simulations : Predict solvent-shell effects on reaction barriers .

- Charge delocalization analysis : Quantify resonance stabilization in the thiazolium ring to explain regioselectivity .

Methodological Challenges and Solutions

Q. How to optimize purification protocols to minimize byproduct formation (e.g., sulfonate derivatives) during synthesis?

- Recrystallization : Use ethanol/hexane mixtures to isolate pure crystals .

- Distillation : Remove volatile impurities under reduced pressure (e.g., b.p. 146°C at 15 mmHg for p-toluenesulfonyl chloride) .

- Chromatography : Silica gel columns with toluene/acetonitrile gradients separate unreacted precursors .

Q. What experimental precautions are critical for handling 3-Ethyl-2,4-dimethylthiazolium toluene-p-sulphonate due to its hygroscopic and reactive nature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.